molecular formula C21H15BrN2O3 B3015248 4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921889-70-5

4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Número de catálogo: B3015248
Número CAS: 921889-70-5
Peso molecular: 423.266
Clave InChI: KMJRCPMXICEWGD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a dibenzoxazepine derivative featuring a benzamide moiety substituted with a bromine atom at the para position of the benzene ring. The core structure consists of a fused tricyclic system (dibenzo[b,f][1,4]oxazepine) with a methyl group at the 10-position and a ketone at the 11-position. Its synthesis typically involves coupling reactions between substituted benzoic acids and aminodibenzoxazepine precursors, often mediated by coupling agents like T3P (propylphosphonic anhydride) .

Propiedades

IUPAC Name

4-bromo-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O3/c1-24-17-4-2-3-5-19(17)27-18-11-10-15(12-16(18)21(24)26)23-20(25)13-6-8-14(22)9-7-13/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJRCPMXICEWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the function of the CNS and are implicated in many neurological disorders.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor. It binds to the receptor and inhibits its activity, which can lead to changes in neurotransmission and neural activity. The exact nature of this interaction and the resulting changes are complex and depend on a variety of factors, including the specific properties of the compound and the physiological context in which it is acting.

Actividad Biológica

4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This class of compounds has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The molecular formula of 4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is C21H15BrN2O3C_{21}H_{15}BrN_{2}O_{3}, with a molecular weight of 423.3 g/mol. Its structural complexity may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H15BrN2O3
Molecular Weight423.3 g/mol
CAS Number921889-70-5

Antimicrobial Activity

Research has indicated that compounds similar to 4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exhibit significant antimicrobial properties. For instance, derivatives containing the dibenzo[b,f][1,4]oxazepine scaffold have been shown to possess broad-spectrum antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

In a study focusing on oxadiazole derivatives (which share structural similarities), compounds demonstrated potent activity against Mycobacterium bovis BCG and other pathogenic bacteria . The mechanism of action often involves the inhibition of critical enzymes in bacterial fatty acid synthesis, leading to cell lysis.

Anticancer Activity

The potential anticancer properties of dibenzo[b,f][1,4]oxazepine derivatives have also been explored. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways and the inhibition of tumor growth factors .

Case Studies

  • Antitubercular Activity : A series of studies highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis. Compounds were tested for their minimum inhibitory concentrations (MICs), revealing that certain derivatives exhibited MIC values significantly lower than those of standard treatments .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with bacterial enzymes. For example, the binding affinity to enoyl-acyl carrier protein (ACP) reductase was assessed, indicating that these compounds could effectively inhibit essential metabolic pathways in bacteria .

Comparación Con Compuestos Similares

Key Observations :

  • Halogen Effects : The chloro analog exhibits a lower molecular weight and higher melting point (256–257°C) compared to the bromo derivative, likely due to reduced steric bulk and stronger intermolecular forces.
  • Electron-Withdrawing Groups : The trifluoromethyl substituent introduces significant hydrophobicity and electronic effects, which may enhance metabolic stability but reduce solubility .

Variations in the Dibenzoxazepine Core

Compound Name Core Modification Molecular Formula Key Data
4-Bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide Ethyl (10-position) C21H17BrN2O4S Mol. Weight: 473.34; Sulfonamide group may alter binding affinity compared to benzamide.
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide Acetyl (10-position) C22H20N2O4S Mol. Weight: 408.47; Acetyl group increases polarity, potentially improving solubility.

Key Observations :

  • Alkyl vs. Acyl Groups : Ethyl and acetyl substitutions at the 10-position modulate steric and electronic properties. Ethyl groups may enhance lipophilicity, while acetyl groups introduce hydrogen-bonding capacity .
  • Sulfonamide vs. Benzamide : Sulfonamide derivatives (e.g., from ) exhibit higher molecular weights and distinct electronic profiles, which could influence receptor selectivity .

Heteroatom and Ring System Modifications

Compound Name Heteroatom/Ring Key Data
10-Ethyl-N-(4-methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide Thiazepine (S atom) LCMS RT = 5.27 min; HRMS: 421.1217 [M+H+]; Sulfur substitution may alter metabolic stability.
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide Oxazepine (O atom) Yield: 83%; Fluorine enhances electronegativity, potentially improving target interaction.

Key Observations :

  • Thiazepine vs. Oxazepine : Replacement of oxygen with sulfur (thiazepine) increases molecular weight and may enhance lipophilicity, affecting pharmacokinetics .
  • Substituent Position : The 2-yl vs. 8-yl position on the oxazepine ring (e.g., vs. Target compound) influences steric accessibility for receptor binding .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.